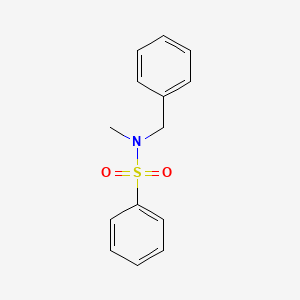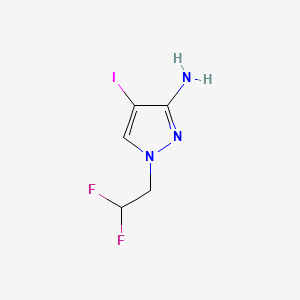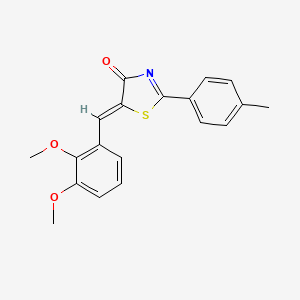![molecular formula C11H12F4N2O4S B10901600 3,5-bis(difluoromethyl)-1-[(5-ethylfuran-2-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10901600.png)
3,5-bis(difluoromethyl)-1-[(5-ethylfuran-2-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluoromethyl groups: This is achieved through selective fluorination reactions.
Attachment of the furan ring: The furan ring is introduced via sulfonylation reactions.
Final modifications: Additional functional groups are added to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-BIS(TRIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
- 3,5-BIS(CHLOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Uniqueness
3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-FURYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties. These properties differentiate it from similar compounds and contribute to its specific applications and effects.
Properties
Molecular Formula |
C11H12F4N2O4S |
|---|---|
Molecular Weight |
344.28 g/mol |
IUPAC Name |
3,5-bis(difluoromethyl)-2-(5-ethylfuran-2-yl)sulfonyl-4H-pyrazol-3-ol |
InChI |
InChI=1S/C11H12F4N2O4S/c1-2-6-3-4-8(21-6)22(19,20)17-11(18,10(14)15)5-7(16-17)9(12)13/h3-4,9-10,18H,2,5H2,1H3 |
InChI Key |
ZAYQVACPYDWBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)S(=O)(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901529.png)
![N-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B10901535.png)

![1-[(4-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901549.png)
![N-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B10901571.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(4-nitrobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B10901578.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B10901589.png)
![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10901597.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B10901603.png)

![1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901606.png)
![2-bromo-6-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenol](/img/structure/B10901607.png)
